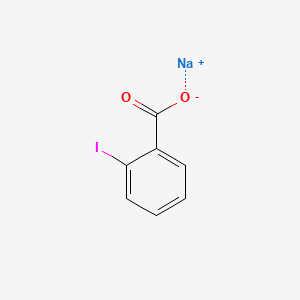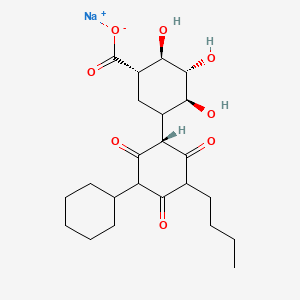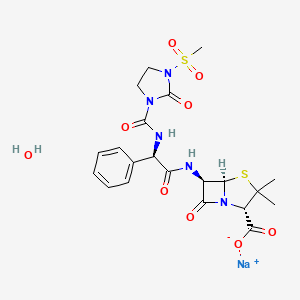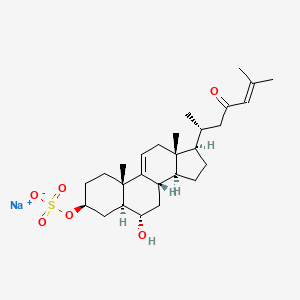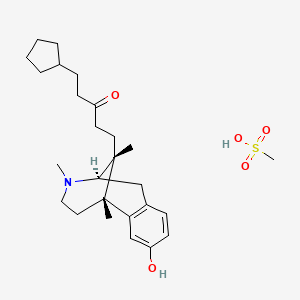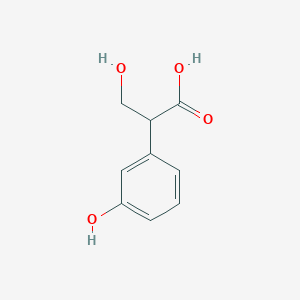
Meta-hydroxyphenylhydracrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meta-hydroxyphenylhydracrylic acid is a hydroxy monocarboxylic acid that is propionic acid substituted by a hydroxy group at position 3 and a 3-hydroxyphenyl group at position 2. It is a metabolite of flavonoids and has been identified as one of the major phenolic acids in human urine. It has a role as a human xenobiotic metabolite. It is a hydroxy monocarboxylic acid and a member of phenols. It derives from a propionic acid.
Meta-hydroxyphenylhydracrylic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Meta-hydroxyphenylhydracrylic acid can be biosynthesized from propionic acid.
Applications De Recherche Scientifique
1. Metabolomics and Disease Biomarkers
- Diabetes Research : Metabolomics, the study of metabolites in biological fluids, identifies metabolic perturbations linked to diseases. In diabetes research, metabolomics has replicated known biomarkers and identified novel metabolites associated with the disease, indicating its potential for detecting diabetes-related complications in the general population (Suhre et al., 2010).
- Prostate Cancer Diagnosis and Prognosis : Metabolomic research in prostate cancer tissue post-prostatectomy has identified several metabolites as diagnostic and prognostic markers. These metabolites, analyzed using mass spectrometry, can differentiate malignant from non-malignant samples and are linked to disease recurrence (Jung et al., 2013).
2. Chemical Analysis and Identification
- Identification in Biological Materials : A method involving meta-hydroxydiphenyl has been developed for the determination of uronic acids, providing a simpler and more sensitive approach than existing methods. This technique is valuable for analyzing acid mucopolysaccharides in biological materials (Blumenkrantz & Asboe-Hansen, 1973).
- Identification in Urine : Meta-hydroxyphenylhydracrylic acid has been identified in human urine through gas chromatography and mass spectrometry, demonstrating a rapid and conclusive method for its detection (Duncan et al., 1974).
3. Photodynamic Therapy in Cancer
- Photodynamic Therapy Research : Nanoparticle-based delivery systems for meta-tetra(hydroxyphenyl)chorin (mTHPC) are being explored to enhance the efficiency of photodynamic therapy in solid tumors. The development of these systems addresses the challenges posed by mTHPC's insolubility in aqueous media (Millard et al., 2018).
4. Dentistry Applications
- Adhesive Bonding : Research into adhesion of resins to tooth substrates has shown that methacrylates with both hydrophobic and hydrophilic groups, such as 4-methacryloxyethyl trimellitate anhydride (4-META), enhance monomer penetration into dentin, creating a hybrid layer crucial for high tensile bond strengths (Nakabayashi, 1992).
5. Composite Material Synthesis
- Development of Composite Materials : Poly(methacrylic acid) and hydroxyapatite composites have been developed for potential use in dentistry. These materials offer improved properties due to the strong electrostatic interactions between the carboxylate groups of the polymer and the Ca(2+) ions from hydroxyapatite (Cucuruz et al., 2016).
Propriétés
Nom du produit |
Meta-hydroxyphenylhydracrylic acid |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
3-hydroxy-2-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-5-8(9(12)13)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5H2,(H,12,13) |
Clé InChI |
DGBMCKWHCNMPPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(CO)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C(CO)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





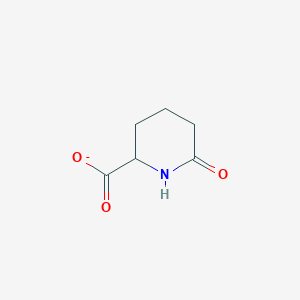


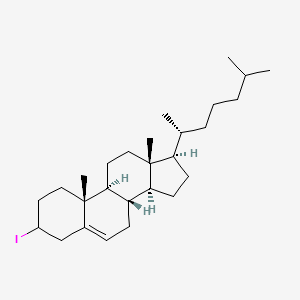
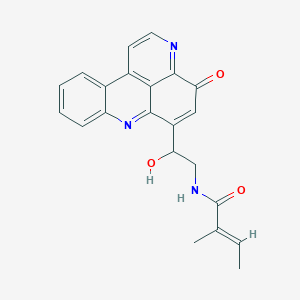
![8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:2)](/img/structure/B1261039.png)

